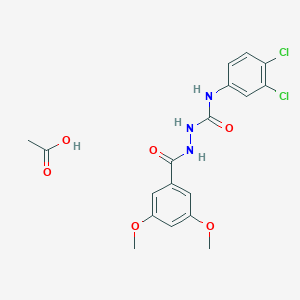![molecular formula C20H29N3O6S B4231130 ethyl 4-{[4-(1-piperidinylsulfonyl)phenoxy]acetyl}-1-piperazinecarboxylate](/img/structure/B4231130.png)
ethyl 4-{[4-(1-piperidinylsulfonyl)phenoxy]acetyl}-1-piperazinecarboxylate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of piperidine and piperazine derivatives typically involves multi-step chemical processes. For instance, Sugimoto et al. (1990) explored the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, highlighting the significance of substituents on the benzamide and the nitrogen atom's basicity for activity enhancement (Sugimoto et al., 1990). Thomasberger et al. (1999) detailed the impurity profile analysis of a closely related compound through liquid chromatography-mass spectrometry, emphasizing the challenges in separating byproducts in bulk drug substances (Thomasberger, Engel, & Feige, 1999).
Molecular Structure Analysis
The molecular structure of related piperazine derivatives has been elucidated through various techniques, including X-ray diffraction. Kulkarni et al. (2016) characterized two derivatives of N-Boc piperazine, revealing their linear and L-shaped conformations and detailing intermolecular interactions and crystal packing through Hirshfeld surface analysis (Kulkarni et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving piperazine compounds often include carbonylation and other transformations that modify their structure and enhance their activity. Ishii et al. (1997) demonstrated a novel carbonylation reaction of N-(2-pyridinyl)piperazines, which involves dehydrogenation and carbonylation at a C−H bond, showing the influence of electronic nature of substituents on reactivity (Ishii, Chatani, Kakiuchi, & Murai, 1997).
Physical Properties Analysis
Physical properties such as melting points, solubility, and crystal structure significantly influence the applicability of piperazine derivatives. Xiao et al. (2022) synthesized benzenesulfonamide compounds containing piperazine heterocycles, employing density functional theory (DFT) for structure optimization and studying molecular electrostatic potential, demonstrating the correlation between molecular structure and physical properties (Xiao et al., 2022).
Chemical Properties Analysis
The chemical properties of piperazine derivatives, including reactivity and interaction with biological targets, are crucial for their application in various fields. Matecka et al. (1997) explored the synthesis of heteroaromatic GBR 12935 analogs, evaluating them as dopamine transporter ligands and analyzing their structure-activity relationships, highlighting the potential of piperazine derivatives in modulating biochemical pathways (Matecka et al., 1997).
Mécanisme D'action
Orientations Futures
As there is limited information available about “Ethyl 4-{[4-(1-piperidinylsulfonyl)phenoxy]acetyl}-1-piperazinecarboxylate”, future research could focus on elucidating its synthesis, mechanism of action, and physical and chemical properties. Additionally, studies could investigate its potential applications and associated safety and hazards .
Propriétés
IUPAC Name |
ethyl 4-[2-(4-piperidin-1-ylsulfonylphenoxy)acetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O6S/c1-2-28-20(25)22-14-12-21(13-15-22)19(24)16-29-17-6-8-18(9-7-17)30(26,27)23-10-4-3-5-11-23/h6-9H,2-5,10-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBYENQXONVBHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[(4-bromo-2-fluorophenyl)amino]carbonothioyl}-2,5-dichlorobenzamide](/img/structure/B4231050.png)
![1-cyclohexyl-3-[(4-methylphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B4231054.png)
![N-(2-fluorophenyl)-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide](/img/structure/B4231063.png)
![N-(tert-butyl)-2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4231071.png)
![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4231083.png)
![1-(4-fluorophenyl)-3-[4-(4-morpholinylcarbonyl)-1-piperidinyl]-2,5-pyrrolidinedione](/img/structure/B4231090.png)
![N~1~-(2-chlorobenzyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4231108.png)
![ethyl 4-(3-methoxy-4-{2-oxo-2-[(2-phenylethyl)amino]ethoxy}phenyl)-2-oxo-6-propyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4231114.png)
![6-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]sulfonyl}-3-methyl-1,3-benzoxazol-2(3H)-one](/img/structure/B4231122.png)
![1-(4-bromophenyl)-3-[(3,5-dimethylphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B4231131.png)
![N-{2-[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-fluorobenzamide](/img/structure/B4231134.png)
![N-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}-1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethanamine](/img/structure/B4231137.png)

![N-[({4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}amino)carbonothioyl]butanamide hydrochloride](/img/structure/B4231148.png)